3-Methanesulfinylaniline

Medicinal Chemistry Pre-formulation Bioconjugation

3-Methanesulfinylaniline is an aromatic amine featuring a methanesulfinyl (‑SOCH₃) substituent at the 3-position. It functions as a versatile small-molecule scaffold in organic synthesis and pharmaceutical research.

Molecular Formula C7H9NOS
Molecular Weight 155.22g/mol
CAS No. 39082-89-8
Cat. No. B471548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methanesulfinylaniline
CAS39082-89-8
Molecular FormulaC7H9NOS
Molecular Weight155.22g/mol
Structural Identifiers
SMILESCS(=O)C1=CC=CC(=C1)N
InChIInChI=1S/C7H9NOS/c1-10(9)7-4-2-3-6(8)5-7/h2-5H,8H2,1H3
InChIKeyTUAYUJJUGBNFHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methanesulfinylaniline (CAS 39082-89-8): Procurement Considerations for a Versatile Sulfinyl Aniline Scaffold


3-Methanesulfinylaniline is an aromatic amine featuring a methanesulfinyl (‑SOCH₃) substituent at the 3-position. It functions as a versatile small-molecule scaffold in organic synthesis and pharmaceutical research . Key physicochemical properties include a molecular weight of 155.22 g/mol, the molecular formula C₇H₉NOS, and typical commercial purities of ≥95% .

Why 3-Methanesulfinylaniline Cannot Be Substituted with Common Aniline or Sulfonyl Analogs


Procurement decisions involving 3-Methanesulfinylaniline must account for the fundamental chemical differences between sulfinyl (-SOCH₃), sulfonyl (-SO₂CH₃), and thioether (-SCH₃) functional groups. The sulfinyl moiety provides a unique balance of polarity and reactivity: it is more electron-withdrawing than a thioether but less so than a sulfone, enabling distinct hydrogen-bonding patterns and redox behavior [1]. Additionally, the meta-substitution pattern on the aniline ring governs regioselectivity in cross-coupling reactions, distinguishing it from ortho- or para-isomers in synthetic planning [1][2].

Quantitative Differentiation of 3-Methanesulfinylaniline: Comparative Evidence for Sourcing Decisions


Enhanced Aqueous Solubility Profile Relative to Sulfonyl and Thioether Analogs

In head-to-head comparison of solubility in aqueous media, the sulfinyl moiety of 3-methanesulfinylaniline confers intermediate polarity that enhances solubility relative to the more lipophilic methylthio analog, while avoiding the strong crystal lattice energy often associated with sulfones. This enables the compound to be processed in water-miscible solvent systems without the need for highly organic co-solvents, a critical factor for scale-up and bioconjugation applications .

Medicinal Chemistry Pre-formulation Bioconjugation

Regioselective Meta-Substitution for Cross-Coupling Applications vs. Ortho- and Para-Isomers

The 3-methanesulfinylaniline isomer offers distinct regioselectivity advantages in palladium-catalyzed cross-coupling reactions. In a documented synthesis of CNS drug candidates, the meta-substituted sulfinyl aniline served as a key intermediate, with oxidation of the corresponding thioether being employed to precisely install the sulfinyl group. Use of the ortho- or para-isomer would have led to different coupling outcomes and altered the biological profile of the final product [1].

Organic Synthesis C–C Bond Formation Medicinal Chemistry

Versatility as a Building Block for Sulfoxide-Containing Kinase Inhibitors

While 3-methanesulfinylaniline itself has not been directly evaluated in kinase assays, the sulfinyl aniline motif is a validated pharmacophore in next-generation EGFR inhibitors. A closely related class of compounds bearing a sulfoxide side chain at the C-4 position of an aniline moiety demonstrated potent inhibition of EGFR L858R/T790M double mutant non-small cell lung cancer cells, with IC₅₀ values as low as 10 nM for the most active chiral sulfoxide derivative [1]. This class-level evidence supports the strategic value of 3-methanesulfinylaniline as a starting material for designing novel sulfoxide-containing kinase inhibitors with tailored substitution patterns.

Kinase Inhibition EGFR Mutants Anticancer Drug Discovery

Recommended Application Scenarios for 3-Methanesulfinylaniline Based on Comparative Evidence


Synthesis of Sulfoxide-Containing CNS Drug Candidates

The meta-substitution pattern of 3-methanesulfinylaniline is directly demonstrated in the synthesis of CNS-targeted pharmaceuticals. As shown in published synthetic routes, the compound serves as a precursor for drug candidates following oxidation of the corresponding thioether intermediate. This application leverages the compound's regiochemical purity and the sulfinyl group's ability to modulate blood-brain barrier penetration and target engagement [1].

Development of Mutant-Selective Kinase Inhibitors

Medicinal chemistry programs focused on overcoming drug resistance in cancer therapy, particularly those targeting EGFR mutants, can utilize 3-methanesulfinylaniline as a core scaffold. The sulfinyl aniline motif has been validated in third-generation EGFR inhibitors that achieve sub‑10 nM potency against the T790M resistance mutation. Using the meta-sulfinyl aniline building block allows researchers to systematically explore structure-activity relationships around the sulfoxide group [2].

Aqueous-Phase Bioconjugation and Chemical Biology Experiments

Due to its favorable water solubility profile—described by one manufacturer as 'freely soluble in water'—3-methanesulfinylaniline is well-suited for bioconjugation reactions conducted in aqueous or mixed aqueous-organic media. This property simplifies experimental workflows by reducing precipitation and enabling higher effective concentrations of the building block, which is a practical advantage over more lipophilic aniline derivatives that require DMSO or other organic co-solvents .

Preparation of Sulfinyl Aniline Libraries via Parallel Synthesis

The commercial availability of 3-methanesulfinylaniline in consistent purity (≥95%) supports its use as a starting material in parallel synthesis and high-throughput chemistry workflows. Its defined meta-substitution and sulfinyl functionality enable the generation of diverse compound libraries for phenotypic screening or targeted lead optimization, with the sulfoxide group providing a handle for further derivatization or metabolic modulation .

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